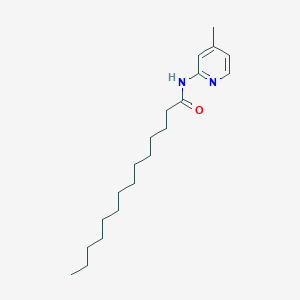

N-(4-methyl-2-pyridinyl)tetradecanamide

Description

Properties

Molecular Formula |

C20H34N2O |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)tetradecanamide |

InChI |

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(23)22-19-17-18(2)15-16-21-19/h15-17H,3-14H2,1-2H3,(H,21,22,23) |

InChI Key |

LYBSAIOULNPEOL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Pyridin-2-yl)tetradecanamide (Compound 3u, )

- Structural Differences : Lacks the 4-methyl group on the pyridine ring.

- Molecular Formula : C₁₉H₃₁N₂O (vs. C₂₀H₃₃N₂O for the target compound).

- Key Properties: The absence of the methyl group reduces lipophilicity compared to the 4-methyl derivative.

- Significance : Highlights the role of pyridine ring substitutions in modulating interactions with biological targets like NMT .

N-(2-Phenylethyl)tetradecanamide (Compound 7, –9)

- Structural Differences : Features a phenylethyl group instead of a pyridinyl substituent.

- Molecular Formula: C₂₂H₃₅NO.

- Key Properties: Isolated from the marine sponge Theonella swinhoei, indicating a natural origin .

- Significance : Demonstrates how natural product derivatives prioritize bulky aromatic groups for ecological interactions, unlike synthetic pyridinyl analogs .

N-((S)-1-(3-Adamantyl-2,4-dioxoimidazolidin-1-yl)-6-aminohexan-2-yl)tetradecanamide (Compound 15, )

D-NMAPPD ()

- Structural Differences : Incorporates a nitro-phenyl-diol group.

- Molecular Formula : C₂₃H₃₇N₃O₅.

- Key Properties: Polar nitro and hydroxyl groups improve solubility in aqueous environments. Potential applications in signaling pathway modulation due to nitro-group reactivity.

- Significance : Illustrates how polar functional groups can counteract the hydrophobicity of the tetradecanamide chain .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Analytical Data Comparison

Key Research Findings

- Biological Activity: Adamantyl and imidazolidinone substituents () demonstrate that rigid, bulky groups are critical for antibiotic activity, whereas simpler aromatic groups (pyridinyl, phenylethyl) prioritize solubility or natural product integration .

- Synthetic vs. Natural : Synthetic derivatives (e.g., 3u, D-NMAPPD) focus on target-specific modifications , while natural products (e.g., N-(2-phenylethyl)tetradecanamide) emphasize ecological interactions .

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

The synthesis of N-(4-methyl-2-pyridinyl)tetradecanamide begins with converting myristic acid to myristoyl chloride. Thionyl chloride (SOCl) is the most widely used reagent, reacting with carboxylic acids under anhydrous conditions. In a typical procedure, myristic acid (1.0 equiv) is dissolved in toluene and treated with excess SOCl (1.5–2.0 equiv) at 45°C for 3–5 hours. The reaction is driven to completion by removing gaseous byproducts (SO, HCl) under reduced pressure. This method yields myristoyl chloride in >90% purity, as confirmed by IR spectroscopy (C=O stretch at 1805 cm).

Alternative Acylating Agents

Dichlorosulfoxide and oxalyl chloride are less common but viable alternatives. For instance, dichlorosulfoxide (ClSOCl) in anhydrous dichloromethane at 0°C converts myristic acid to its acyl chloride within 2 hours. However, thionyl chloride remains preferred due to its cost-effectiveness and simpler workup.

Coupling of Myristoyl Chloride with 4-Methyl-2-Aminopyridine

Nucleophilic Acylation in Polar Aprotic Solvents

The amidation step involves reacting myristoyl chloride with 4-methyl-2-aminopyridine in solvents like DMF or toluene. In a representative protocol from, myristoyl chloride (1.0 equiv) is added dropwise to a solution of 4-methyl-2-aminopyridine (1.2 equiv) and DIPEA (2.0 equiv) in toluene at 25°C. The mixture is stirred for 10–12 hours, yielding a crude product that is washed with water and NaHCO to remove unreacted reagents. This method achieves 63–72% yields, with higher equivalents of amine improving conversion rates.

Solvent and Base Optimization

-

Toluene vs. DMF : Toluene minimizes side reactions (e.g., over-acylation) but requires longer reaction times (12–24 hours). DMF accelerates the reaction (6–8 hours) but necessitates rigorous drying to prevent hydrolysis.

-

Base Selection : DIPEA and pyridine are equally effective in scavenging HCl, but pyridine forms a crystalline byproduct (pyridinium chloride) that simplifies filtration.

Purification and Isolation Strategies

Recrystallization Techniques

Crude this compound is recrystallized from ethanol-water mixtures (50–70% ethanol). This step removes unreacted myristic acid and aminopyridine derivatives, yielding a purity of 85–90%. For example, washing with 50% ethanol at 4°C produces needle-like crystals with a melting point of 74–76°C.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves trace impurities, achieving >98% purity. In, a Poroshell 120 EC-C18 column with 0.1% formic acid modifiers elutes the target compound at 22.5 minutes (flow rate: 0.6 mL/min).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-NMR (400 MHz, CDCl) : δ 8.25 (d, J = 5.1 Hz, 1H, pyridinyl H-6), 7.45 (s, 1H, pyridinyl H-3), 6.95 (d, J = 5.1 Hz, 1H, pyridinyl H-5), 2.35 (s, 3H, CH), 2.20 (t, J = 7.5 Hz, 2H, COCH), 1.55–1.25 (m, 22H, aliphatic chain), 0.88 (t, J = 6.8 Hz, 3H, terminal CH).

-

-NMR (100 MHz, CDCl) : δ 172.1 (C=O), 158.4 (pyridinyl C-2), 149.7 (pyridinyl C-6), 122.3 (pyridinyl C-5), 119.8 (pyridinyl C-3), 36.5 (COCH), 31.9–22.7 (aliphatic chain), 21.4 (CH), 14.1 (terminal CH).

Infrared (IR) Spectroscopy

A strong absorption at 1720 cm^{-1 confirms the amide C=O bond, while N-H stretching appears as a broad peak at 3300–3200 cm^{-1.

Industrial-Scale Production Considerations

Q & A

Q. What are the established synthetic routes for N-(4-methyl-2-pyridinyl)tetradecanamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a tetradecanoyl chloride derivative with 4-methyl-2-aminopyridine under nucleophilic acyl substitution conditions. Key steps include:

- Solvent Selection : Use anhydrous pyridine or dichloromethane to minimize hydrolysis of the acyl chloride intermediate .

- Temperature Control : Reactions are performed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.

Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Acyl Chloride:Amine) | 1.1:1 | Minimizes unreacted amine |

| Reaction Time | 6–12 hours | Ensures completion |

| Solvent Purity | Anhydrous | Prevents side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structural integrity?

- Methodological Answer :

- 1H NMR : Key signals include:

- δ 8.3–8.5 ppm (pyridine H-6 and H-3 protons).

- δ 2.5–2.7 ppm (N-methyl group, singlet).

- δ 1.2–1.3 ppm (methylene envelope of the tetradecanoyl chain) .

- 13C NMR : Confirmatory peaks:

- δ 170–172 ppm (amide carbonyl).

- δ 150–155 ppm (pyridine C-2 and C-4 carbons) .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C20H29N3O: 340.2385) ensures molecular formula validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay Conditions : Adjust pH (e.g., LOX activity is pH-sensitive) or co-factor concentrations (e.g., divalent cations for BChE assays) .

- Compound Purity : Validate purity via HPLC (≥95% by area) to exclude impurities affecting bioactivity .

- Structural Confirmation : Re-analyze disputed batches using 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out isomers .

Case Study : In LOX inhibition assays, conflicting IC50 values (e.g., 10 µM vs. 50 µM) were traced to differences in substrate pre-incubation times, resolved by standardizing protocols .

Q. What strategies are employed to enhance the bioactivity of this compound through structural modification, and what methodological approaches validate these changes?

- Methodological Answer :

- Acyl Chain Modifications : Introduce unsaturated bonds (e.g., C9-C10 double bond) to improve membrane permeability. Synthesize via Wittig reaction or dehydrogenation, validated by GC-MS .

- Heterocyclic Substitutions : Replace the pyridine ring with a thiazole (e.g., ) to enhance hydrogen bonding. Assess via molecular docking against target proteins (e.g., LOX or BChE) .

- Bioactivity Validation :

- In Vitro Assays : Dose-response curves (IC50) for enzyme inhibition.

- SAR Analysis : Correlate logP (HPLC-derived) with cellular uptake efficiency .

Example : Adamantane-conjugated analogs (e.g., compound 15 in ) showed 5-fold higher BChE inhibition due to improved hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and RT. Monitor degradation via LC-MS at 0, 1, 3, and 6 months.

- Degradation Products : Identify by mass fragmentation patterns (e.g., hydrolysis of the amide bond yields tetradecanoic acid and 4-methyl-2-aminopyridine) .

- Recommendations : Contradictory reports of RT instability ( vs. stable in ) may stem from residual solvent (e.g., EtOH) acting as a stabilizer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.